Superior Bronchodilator Potency and Therapeutic Index Compared to Aminophylline
In a direct head-to-head comparison, 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine exhibited substantially greater in vitro bronchodilator potency and a more favorable separation of bronchodilator activity from hypotensive side effects than the standard bronchodilator aminophylline [1]. The compound achieved an EC50 of 0.45 mcg/mL in isolated guinea pig tracheal chains, compared to 16.6 mcg/mL for aminophylline, representing a 37-fold increase in potency [1]. In vivo, the compound demonstrated an intravenous bronchodilator ED50 of 0.23 mg/kg and, notably, an ABP/ITP ratio of >1, indicating negligible hypotensive effect at bronchodilator doses, in contrast to aminophylline's ratio of 2.4 [1]. This favorable therapeutic index is a key differentiator for respiratory disorder research.
| Evidence Dimension | In vitro bronchodilator potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.45 mcg/mL |
| Comparator Or Baseline | Aminophylline: EC50 = 16.6 mcg/mL |
| Quantified Difference | Target compound is 37-fold more potent (lower EC50 indicates higher potency) |
| Conditions | Guinea pig tracheal chain preparation; relaxation expressed as percentage of maximum response to 0.1 mcg/mL isoproterenol [1] |
Why This Matters
For researchers screening bronchodilator candidates, the substantially higher potency and improved therapeutic index (ABP/ITP >1 vs. 2.4) of this compound make it a more relevant and safer lead for further optimization compared to aminophylline.
- [1] US4241063A - Purine derivatives and their use as bronchodilators. United States Patent and Trademark Office. (In Vitro Test Results). View Source
